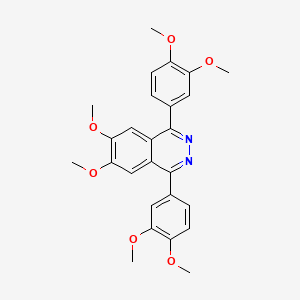
Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a phthalazine core substituted with three dimethoxyphenyl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with 3,4-dimethoxyaniline under acidic conditions to form the intermediate. This intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phthalazine derivatives: Compounds with similar core structures but different substituents.
Dimethoxyphenyl compounds: Molecules featuring the dimethoxyphenyl group.
Uniqueness
Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- stands out due to its specific substitution pattern and the resulting chemical properties
Properties
CAS No. |
61603-88-1 |
|---|---|
Molecular Formula |
C26H26N2O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxyphthalazine |
InChI |
InChI=1S/C26H26N2O6/c1-29-19-9-7-15(11-21(19)31-3)25-17-13-23(33-5)24(34-6)14-18(17)26(28-27-25)16-8-10-20(30-2)22(12-16)32-4/h7-14H,1-6H3 |
InChI Key |
TWKHYKXFYHIGKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C3=CC(=C(C=C32)OC)OC)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















